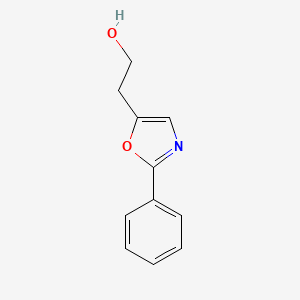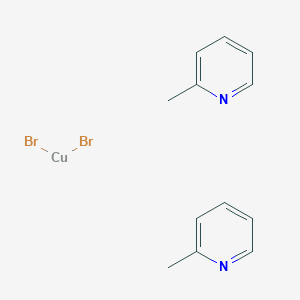
Dibromobis(2-methylpyridine)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromobis(2-methylpyridine)copper: is a coordination compound with the chemical formula C12H14Br2CuN2 This compound features a copper center coordinated by two bromine atoms and two 2-methylpyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibromobis(2-methylpyridine)copper can be synthesized through the reaction of copper(II) bromide with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) bromide and 2-methylpyridine in a solvent such as ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Dibromobis(2-methylpyridine)copper can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the copper center.
Major Products Formed:
Substitution Reactions: The major products are the substituted copper complexes, where the bromine atoms are replaced by the incoming ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include copper(I) or copper(III) complexes.
Applications De Recherche Scientifique
Chemistry: Dibromobis(2-methylpyridine)copper is used as a precursor in the synthesis of other copper complexes. It is also employed in studies of coordination chemistry and catalysis .
Biology and Medicine:
Industry: In industry, this compound can be used in the development of new materials, such as conductive polymers and catalysts for various chemical reactions .
Mécanisme D'action
The mechanism of action of dibromobis(2-methylpyridine)copper involves its ability to coordinate with other molecules through its copper center. The copper ion can interact with various substrates, facilitating reactions such as ligand substitution and redox processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Dichlorobis(2-methylpyridine)copper: Similar structure but with chlorine atoms instead of bromine.
Dibromobis(pyridine)copper: Similar structure but with pyridine instead of 2-methylpyridine.
Uniqueness: Dibromobis(2-methylpyridine)copper is unique due to the presence of 2-methylpyridine ligands, which can influence its reactivity and coordination properties compared to other similar compounds. The methyl group on the pyridine ring can affect the electronic and steric properties of the compound, leading to different reactivity and applications .
Propriétés
Formule moléculaire |
C12H14Br2CuN2 |
|---|---|
Poids moléculaire |
409.61 g/mol |
Nom IUPAC |
dibromocopper;2-methylpyridine |
InChI |
InChI=1S/2C6H7N.2BrH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
NDCNRZXNSVGTTK-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=N1.CC1=CC=CC=N1.[Cu](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
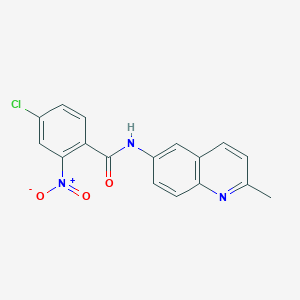

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)

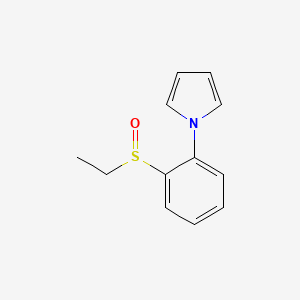
![2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884805.png)

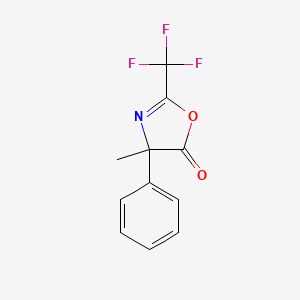

![2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid](/img/structure/B12884824.png)
![N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12884832.png)

